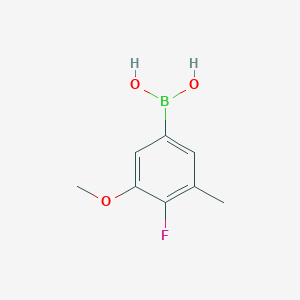

4-Fluoro-3-methoxy-5-methylphenylboronic acid

Vue d'ensemble

Description

4-Fluoro-3-methoxy-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase and in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

Synthesis Analysis

The compound can be synthesized through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8BFO3 .Chemical Reactions Analysis

This compound is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, and solvent-free catalytic C-H functionalization reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.95 g/mol . It is a solid at room temperature.Applications De Recherche Scientifique

Fluorescence Quenching Studies

Research involving 4-fluoro-2-methoxyphenyl boronic acid (a close relative of 4-fluoro-3-methoxy-5-methylphenylboronic acid) has explored its fluorescence quenching properties. Studies at room temperature using steady-state fluorescence measurements have shown that aniline can quench the fluorescence of these compounds. This quenching behavior suggests potential applications in the development of fluorescence-based sensors and studies of molecular interactions in biological systems. The positive deviation observed in Stern-Volmer plots indicates a static quenching mechanism, suggesting these compounds could be useful in studying diffusion-limited reactions in biological and chemical systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated heterocyclic compounds, such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, has utilized 2-fluoro-3-methoxyacrylic acid derivatives. These processes highlight the role of fluorinated boronic acids as key intermediates in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals. This approach demonstrates the versatility of fluoro-containing boronic acids in organic synthesis, enabling the creation of a wide array of fluorinated compounds with varied biological activities (Shi, Wang, & Schlosser, 1996).

Antifungal Activity

Studies on isomeric fluoro-formylphenylboronic acids, analogous to this compound, have revealed significant antifungal activity against various fungal strains. These findings underscore the potential of fluoro-containing boronic acids in the development of new antifungal agents. The position of the fluorine substituent and the tautomeric equilibrium leading to the formation of benzoxaboroles are critical factors influencing the observed antifungal activity, suggesting a promising area for the development of novel antifungal drugs (Borys et al., 2019).

Electrophilic Aromatic Substitution

Electron-poor, fluoro-containing arylboronic acids have been highlighted as efficient coupling partners in cross-coupling reactions catalyzed by nickel complexes. This research points to the utility of fluoro-containing boronic acids, like this compound, in facilitating electrophilic aromatic substitution reactions. Such reactions are pivotal in the synthesis of complex aromatic compounds, which are fundamental in drug discovery and materials science (Chen et al., 2016).

Safety and Hazards

Orientations Futures

The compound has potential applications in the synthesis of various chemical compounds. For instance, it can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

4-Fluoro-3-methoxy-5-methylphenylboronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is facilitated by a palladium catalyst, which undergoes oxidative addition with the electrophile and transmetalation with the boronic acid .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

Propriétés

IUPAC Name |

(4-fluoro-3-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWURTOAWJZDLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219710 | |

| Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451392-02-1 | |

| Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)

![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)